molecular formula C11H21ClN2O B2580786 Piperidin-1-yl(piperidin-4-yl)methanone hydrochloride CAS No. 278598-12-2

Piperidin-1-yl(piperidin-4-yl)methanone hydrochloride

Cat. No. B2580786
CAS RN: 278598-12-2
M. Wt: 232.75
InChI Key: RYZRHAHFXMMITR-UHFFFAOYSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Compounds with piperidine moiety show a wide variety of biologic activities .


Synthesis Analysis

Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

Structure activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structures. For example, (4-Fluorophenyl) (piperidin-4-yl)methanone hydrochloride has a molecular weight of 243.71 .

Scientific Research Applications

NLRP3 Inflammasome Inhibitors

This compound has been used in the development of NLRP3 inflammasome inhibitors . Researchers have combined the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder . The resulting compounds were screened in vitro to test their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release .

Drug Design

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Biologically Active Piperidines

The compound is used in the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

The compound has pharmacological applications . Synthetic and natural piperidines, including this compound, have been covered in the latest scientific advances in the discovery and biological evaluation of potential drugs .

Antiplasmodial Activity

Piperidine derivatives, including this compound, have been tested for their antiplasmodial activity . They have been tested against chloroquine sensitive and chloroquine resistant strains of P. falciparum .

Chemical Modulation

The compound has been used in chemical modulation . A series of differently modulated benzo[d]imidazole-2-one derivatives were designed and synthesized .

Safety and Hazards

Piperidine derivatives can be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Piperidine and its derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name

piperidin-1-yl(piperidin-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13;/h10,12H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMOLOSQRJILGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-1-yl(piperidin-4-yl)methanone hydrochloride

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